molecular formula C13H13FN4O B11736292 (2E)-2-cyano-3-(dimethylamino)-N'-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide

(2E)-2-cyano-3-(dimethylamino)-N'-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide

Cat. No.: B11736292
M. Wt: 260.27 g/mol
InChI Key: BPBFECKMMHLEPK-HSTVYMNFSA-N
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Description

(2E)-2-cyano-3-(dimethylamino)-N’-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a dimethylamino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(dimethylamino)-N’-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with dimethylamine to form an intermediate Schiff base. This intermediate is then reacted with cyanoacetic acid hydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(dimethylamino)-N’-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-2-cyano-3-(dimethylamino)-N’-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(dimethylamino)-N’-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • GPR35 agonist, compound 10

Uniqueness

(2E)-2-cyano-3-(dimethylamino)-N’-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Properties

Molecular Formula

C13H13FN4O

Molecular Weight

260.27 g/mol

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-[(Z)-(4-fluorophenyl)methylideneamino]prop-2-enamide

InChI

InChI=1S/C13H13FN4O/c1-18(2)9-11(7-15)13(19)17-16-8-10-3-5-12(14)6-4-10/h3-6,8-9H,1-2H3,(H,17,19)/b11-9+,16-8-

InChI Key

BPBFECKMMHLEPK-HSTVYMNFSA-N

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)N/N=C\C1=CC=C(C=C1)F

Canonical SMILES

CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)F

Origin of Product

United States

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